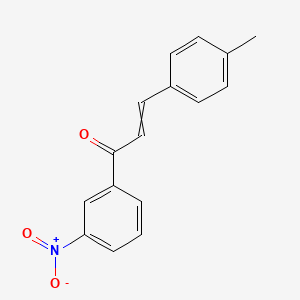![molecular formula C14H14N4S2 B14016660 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione CAS No. 6297-52-5](/img/structure/B14016660.png)
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 4-methylphenylsulfanyl group and an ethyl chain
Vorbereitungsmethoden
The synthesis of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-methylthiophenol with ethyl bromide in the presence of a base like sodium hydroxide to form 2-(4-methylphenylsulfanyl)ethyl bromide.
Cyclization: The intermediate is then reacted with a purine derivative, such as 6-mercaptopurine, under basic conditions to form the desired compound, this compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Thioguanine: Another purine analog with applications in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
6297-52-5 |
|---|---|
Molekularformel |
C14H14N4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione |
InChI |
InChI=1S/C14H14N4S2/c1-10-2-4-11(5-3-10)20-7-6-18-9-17-13-12(14(18)19)15-8-16-13/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
NJIOCLZFDMNADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCN2C=NC3=C(C2=S)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


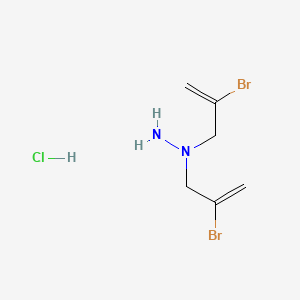
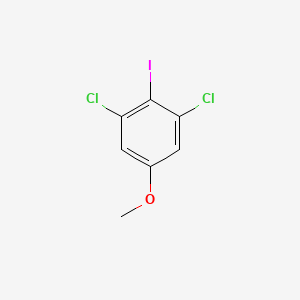
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
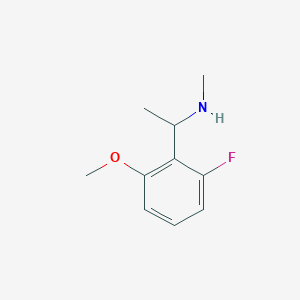
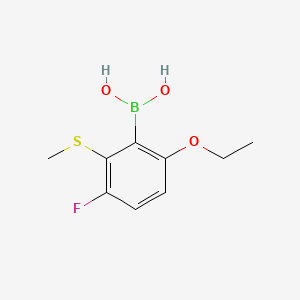

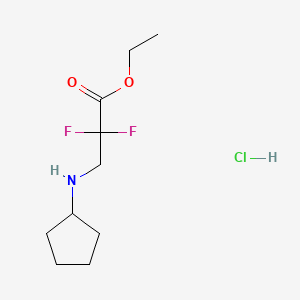
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
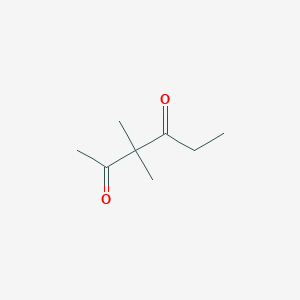
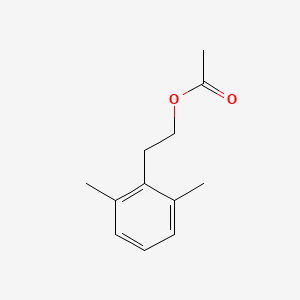
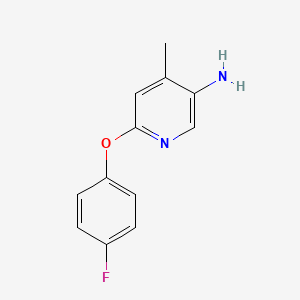
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
